molecular formula C8H15N5O2 B1491369 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide CAS No. 1248011-85-9

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B1491369
CAS No.: 1248011-85-9
M. Wt: 213.24 g/mol
InChI Key: GGWYASLEPXSPRN-UHFFFAOYSA-N
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Description

The compound 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide features a 1,2,3-triazole core substituted at the 4-position with an aminomethyl group (–CH2NH2). The triazole is linked via an acetamide bridge (–NH–C(=O)–CH2–) to a 2-methoxyethyl (–OCH2CH2OCH3) moiety. The aminomethyl group may serve as a site for further functionalization or interaction with biological targets.

Properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O2/c1-15-3-2-10-8(14)6-13-5-7(4-9)11-12-13/h5H,2-4,6,9H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWYASLEPXSPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=C(N=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • IUPAC Name : this compound
  • CAS Number : 2402838-12-2
  • Molecular Weight : 303.7 g/mol
  • Molecular Formula : C_{11}H_{15}N_{5}O_{2}

Research indicates that compounds containing the triazole moiety often exhibit significant biological activities, including antimicrobial and anticancer properties. The triazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds can inhibit the growth of a range of pathogens. For instance, triazole-based compounds have been investigated for their efficacy against fungi and bacteria. A study demonstrated that a related triazole compound exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazoles have been reported to inhibit cell proliferation in various cancer cell lines. For example, a derivative was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Case Studies

  • Study on Antifungal Activity :
    • Objective : Evaluate the antifungal properties of triazole derivatives.
    • Findings : The study found that specific modifications to the triazole ring enhanced antifungal activity against Candida species.
    • : Structural modifications can lead to improved efficacy against fungal infections.
  • Study on Anticancer Effects :
    • Objective : Investigate the cytotoxic effects of triazole derivatives on cancer cells.
    • Findings : The compound was shown to significantly reduce cell viability in colon cancer cell lines.
    • : The compound's mechanism may involve disruption of cellular signaling pathways critical for cancer cell survival.

Data Table of Biological Activities

Activity TypeTested Organism/Cell LineResultReference
AntifungalCandida albicansInhibition at MIC = 32 µg/mL
AntifungalAspergillus fumigatusInhibition at MIC = 16 µg/mL
AnticancerHuman breast cancer cellsIC50 = 25 µM
AnticancerColon cancer cell linesSignificant reduction in viability

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs, derived from the evidence, highlight key differences in substituents, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of Triazoloamide Derivatives

Compound Name (Reference) Triazole Substituent Acetamide Substituent Key Properties/Activities
Target Compound 4-(Aminomethyl) N-(2-Methoxyethyl) Hypothesized enhanced solubility due to methoxyethyl; potential for H-bonding via NH2.
9c () 4-(Phenoxymethyl) N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl] Docking poses similar to acarbose (enzyme inhibition potential); bromine enhances lipophilicity .
6 m () 4-(Naphthalen-1-yloxymethyl) N-(4-Chlorophenyl) Chlorophenyl group increases hydrophobicity; IR confirms C=O and C–Cl bonds .
2eab () 4-(4-Methoxyphenyl) N-Methyl-N-phenyl Methoxy group improves solubility; high yield (99%) via click chemistry .
Compound 13 () 4-[(Benzimidazol-2-ylthio)methyl] N-(p-Nitrophenyl) Significant anti-HBV activity (EC50 = 2.1 µM); nitro group enhances electron-withdrawing effects .
3a-f () β-Keto-triazole Varied aryl groups Anti-proliferative activity against HepG2 cells; β-keto group may enhance reactivity .
11c () 4-(Quinoxalin-2-yloxymethyl) N-(4-(p-Tolyl)thiazol-2-yl) Combines triazole with quinoxaline and thiazole; potential for dual-target interactions .

Key Observations:

Substituent Effects on Solubility: The methoxyethyl group in the target compound likely improves aqueous solubility compared to hydrophobic aryl substituents (e.g., bromophenyl in 9c or naphthalenyloxy in 6 m). Methoxy groups in 2eab and 11c similarly enhance solubility .

Biological Activity Correlations :

  • Thiazole and benzimidazole moieties (e.g., 9c , Compound 13 ) are associated with enzyme inhibition and antiviral activity, likely due to aromatic stacking and hydrogen bonding .
  • β-Keto-triazoles (3a-f ) exhibit anti-proliferative effects, suggesting the triazole core’s versatility in targeting diverse pathways .

Synthetic Accessibility :

  • Most analogs are synthesized via CuAAC, demonstrating high yields (87–99%) and compatibility with diverse azide/alkyne precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide
Reactant of Route 2
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide

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